5-(4-Methoxyphenyl)-1-pentanol

Description

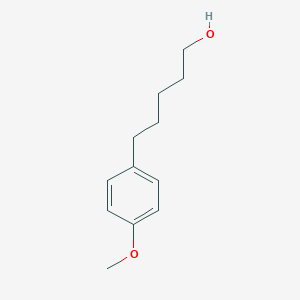

5-(4-Methoxyphenyl)-1-pentanol is a secondary alcohol featuring a pentanol backbone substituted at the fifth carbon with a 4-methoxyphenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like ALOX15 (15-lipoxygenase), which plays roles in inflammatory and cancer pathways . The methoxy group enhances lipophilicity and influences binding interactions with enzyme active sites, making it a critical pharmacophore in inhibitor design.

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)pentan-1-ol |

InChI |

InChI=1S/C12H18O2/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9,13H,2-5,10H2,1H3 |

InChI Key |

YFXNGNDJUYSLFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(4-Methoxyphenyl)-1H-indoles vs. 5-(4-Methoxyphenyl)-1H-imidazoles

Evidence from molecular dynamics and virtual docking studies highlights that substituting the indole core (e.g., in 5-(4-Methoxyphenyl)-1H-indoles) with an imidazole ring (e.g., 5-(4-Methoxyphenyl)-1H-imidazoles) reduces inhibitory potency against rabbit ALOX15. The indole derivatives exhibit stronger π-π stacking and hydrogen bonding with the enzyme’s catalytic domain, while imidazole analogues show weaker binding due to altered electronic properties and steric hindrance .

Key Data:

| Compound | IC₅₀ (Rabbit ALOX15) | Binding Energy (kcal/mol) |

|---|---|---|

| 5-(4-Methoxyphenyl)-1H-indole | 2.3 µM | -9.8 ± 0.4 |

| 5-(4-Methoxyphenyl)-1H-imidazole | 15.6 µM | -6.2 ± 0.6 |

N-(2-(5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide

This compound (synthesized via modified Weinstein protocols ) shares the 4-methoxyphenyl motif but incorporates a sulfonamide and pyridine group. The sulfonamide enhances water solubility, but the bulky pyridine moiety reduces membrane permeability compared to 5-(4-Methoxyphenyl)-1-pentanol.

(R)-4-Methoxymethoxy-5-(4-methoxy-phenoxy)-pentan-1-ol

A stereoisomer with additional methoxymethoxy and phenoxy substituents (CAS: 316808-31-8), this compound exhibits higher polarity and reduced metabolic stability due to increased susceptibility to hydrolysis. Its synthetic route involves multi-step protection/deprotection strategies, contrasting with the simpler alkylation used for this compound .

Substituent Effects on Physicochemical Properties

- Lipophilicity: The methoxy group in this compound increases logP (~2.1) compared to unsubstituted 1-pentanol (logP ~1.0), enhancing membrane permeability.

- Solubility: Imidazole derivatives (e.g., compound 2 in ) show lower aqueous solubility (<0.1 mg/mL) due to planar aromatic cores, whereas this compound exhibits moderate solubility (~5 mg/mL) .

- Synthetic Complexity: 5-(Fmoc-amino)-1-pentanol () requires solid-phase synthesis, while this compound is synthesized via Friedel-Crafts alkylation, offering scalability advantages .

Functional Group Modifications and Bioactivity

- Amine vs. Alcohol: Replacing the hydroxyl group in this compound with an Fmoc-protected amine (as in ) shifts activity toward peptide coupling applications rather than enzyme inhibition .

- Thioether Derivatives: Compounds like 5-{4-[3-(Methylsulfanyl)phenyl]-1-piperazinyl}-1-pentanol () introduce sulfur atoms, improving radical scavenging but reducing specificity for ALOX15 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.